2-Amino-2-(5-bromo-2-hydroxy-3-methoxyphenyl)acetic acid
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Overview
Description
2-Amino-2-(5-bromo-2-hydroxy-3-methoxyphenyl)acetic acid is an organic compound that belongs to the class of amino acids It features a brominated phenolic ring with a methoxy group and an amino acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(5-bromo-2-hydroxy-3-methoxyphenyl)acetic acid typically involves the bromination of a precursor compound followed by the introduction of the amino acid moiety. One common synthetic route is as follows:
Bromination: The starting material, 2-hydroxy-3-methoxybenzaldehyde, is brominated using bromine in the presence of a suitable solvent such as acetic acid to yield 5-bromo-2-hydroxy-3-methoxybenzaldehyde.
Amino Acid Introduction: The brominated aldehyde is then subjected to a Strecker synthesis, where it reacts with ammonium chloride and potassium cyanide to form the corresponding amino nitrile. This intermediate is subsequently hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(5-bromo-2-hydroxy-3-methoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in an acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: 2-Amino-2-(2-hydroxy-3-methoxyphenyl)acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-2-(5-bromo-2-hydroxy-3-methoxyphenyl)acetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic compounds.
Material Science: It can be incorporated into polymers and materials to impart specific properties such as enhanced thermal stability or conductivity.
Biological Studies: It can be used in studies related to enzyme inhibition, receptor binding, and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-Amino-2-(5-bromo-2-hydroxy-3-methoxyphenyl)acetic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The brominated phenolic ring can participate in hydrogen bonding and hydrophobic interactions, while the amino acid moiety can form ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(4-bromo-2-hydroxy-3-methoxyphenyl)acetic acid
- 2-Amino-2-(5-chloro-2-hydroxy-3-methoxyphenyl)acetic acid
- 2-Amino-2-(5-bromo-2-hydroxyphenyl)acetic acid
Uniqueness
2-Amino-2-(5-bromo-2-hydroxy-3-methoxyphenyl)acetic acid is unique due to the presence of both a brominated phenolic ring and a methoxy group, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications.
Properties
IUPAC Name |
2-amino-2-(5-bromo-2-hydroxy-3-methoxyphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO4/c1-15-6-3-4(10)2-5(8(6)12)7(11)9(13)14/h2-3,7,12H,11H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNUVDNXWKVHHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C(C(=O)O)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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